molecular formula C16H19BN2O4S B1418398 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid CAS No. 957061-06-2

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid

Cat. No. B1418398
M. Wt: 346.2 g/mol
InChI Key: CNCIYFHRILXDLV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a boronic acid derivative that has been used in various chemical reactions, particularly in the field of organic synthesis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored the synthesis of 3-methyl pyrazolone derivatives, which are structurally related to 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid, through methods such as conventional heating and microwave irradiation. These compounds exhibit significant antimicrobial effects (Pareek, Joseph, & Seth, 2015).
  • Crystal Structures : Research into the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs has been conducted, revealing unique molecular architectures (Adamczyk-Woźniak et al., 2013).

Catalytic Applications

  • Catalysis in Organic Synthesis : Phenylboronic acid, a closely related compound, has been used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
  • Dehydrative Condensation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares structural similarities, has been used as a catalyst in dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Drug Delivery and Biomedical Applications

  • Drug Delivery Systems : Phenylboronic acid-functionalized polymeric micelles, which are structurally related, have shown potential in targeted drug delivery to cancer cells (Zhang et al., 2013).
  • Glucose-Responsive Materials : Phenylboronic acid-based glucose-responsive materials have been widely studied for applications in insulin delivery, highlighting the potential of structurally similar compounds in drug delivery (Ma & Shi, 2014).

Analytical Chemistry

  • Saccharide Detection : Modified phenylboronic acids have been used in reactive desorption electrospray ionization for the detection of saccharides, indicating the utility of similar compounds in analytical chemistry (Zhang & Chen, 2010).

properties

IUPAC Name

[3-[(E)-[(2,4,6-trimethylphenyl)sulfonylhydrazinylidene]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O4S/c1-11-7-12(2)16(13(3)8-11)24(22,23)19-18-10-14-5-4-6-15(9-14)17(20)21/h4-10,19-21H,1-3H3/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIYFHRILXDLV-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=N/NS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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